molecular formula C12H9NO3S2 B2673285 2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid CAS No. 926211-05-4

2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid

Cat. No.: B2673285
CAS No.: 926211-05-4
M. Wt: 279.33
InChI Key: KDWIITILHAOQET-UHFFFAOYSA-N
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Description

2-({4-Methyl-5,12-dithia-3-azatricyclo[7300,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid typically involves multiple steps:

  • Formation of the Tricyclic Core: : The initial step involves the construction of the tricyclic core. This can be achieved through a series of cyclization reactions starting from simpler precursors. For instance, a precursor containing a thiophene ring can undergo cyclization with a nitrogen-containing compound under acidic conditions to form the tricyclic structure.

  • Introduction of the Methyl Group: : The methyl group is introduced via alkylation reactions. This step often requires the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

  • Attachment of the Acetic Acid Moiety: : The final step involves the esterification or etherification of the tricyclic core with acetic acid or its derivatives. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitrogen or sulfur atoms, potentially converting them to amines or thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms. Halogenating agents like bromine or chlorine can be used to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of sulfur and nitrogen atoms in the tricyclic structure. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfur and nitrogen atoms in its structure can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)pyridin-3-amine
  • **8-Methoxy-4-methyl-3-(3-sulfonatopropyl)-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl

Uniqueness

Compared to similar compounds, 2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid is unique due to its specific acetic acid moiety, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c1-6-13-11-9(18-6)4-8(16-5-10(14)15)7-2-3-17-12(7)11/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWIITILHAOQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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